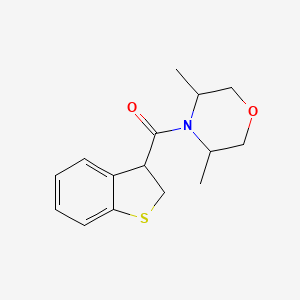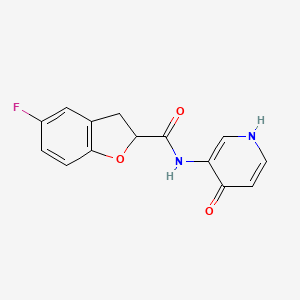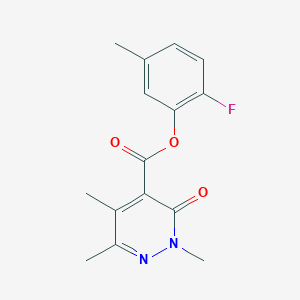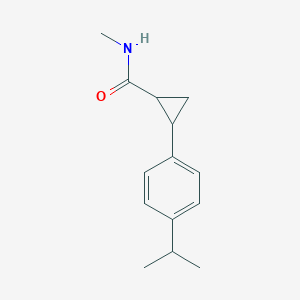
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone, also known as DM235, is a synthetic compound that has gained attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the family of benzothiophene derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone acts by binding to the sigma-1 receptor, a protein that is involved in various cellular processes. This binding leads to the modulation of various signaling pathways, resulting in the observed pharmacological effects of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to induce apoptosis in cancer cells, making it a potential treatment option for various types of cancer. Additionally, 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been found to improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone is its potent pharmacological effects, making it a valuable tool for studying various diseases and cellular processes. However, its complex synthesis method and high cost may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the use of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone in biomedical research. One potential application is in the treatment of neurodegenerative disorders such as Alzheimer's disease. 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been shown to improve cognitive function and memory retention, making it a potential treatment option for these diseases. Additionally, 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone may have potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the therapeutic potential of 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone and its mechanism of action.
Métodos De Síntesis
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-bromobenzothiophene with lithium diisopropylamide to form the corresponding lithium salt. This intermediate is then reacted with 3,5-dimethylmorpholine-4-carbaldehyde to obtain 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone in high yield.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to have potent anti-inflammatory, anti-tumor, and neuroprotective effects. 2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to have a positive effect on cognitive function, making it a potential treatment option for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2,3-dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10-7-18-8-11(2)16(10)15(17)13-9-19-14-6-4-3-5-12(13)14/h3-6,10-11,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCHVVPDIRUYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CSC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzothiophen-3-yl-(3,5-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)


![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)
![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)

![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)
![[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7593124.png)
![N-[1-(3-chlorophenyl)cyclopropyl]oxolane-3-carboxamide](/img/structure/B7593137.png)